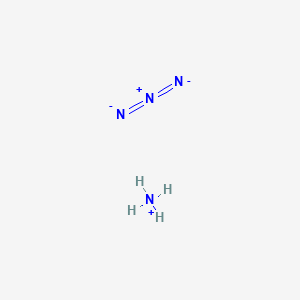![molecular formula C8H11NO3S B089434 Methanesulfonic acid, [(3-methylphenyl)amino]- CAS No. 102-42-1](/img/structure/B89434.png)
Methanesulfonic acid, [(3-methylphenyl)amino]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanesulfonic acid, [(3-methylphenyl)amino]- (MSA) is a sulfonic acid derivative that has been used in various scientific research applications. It is a colorless liquid with a molecular weight of 229.3 g/mol and a melting point of 60-62°C. In
Wirkmechanismus
The mechanism of action of Methanesulfonic acid, [(3-methylphenyl)amino]- is not well understood. However, it is believed that Methanesulfonic acid, [(3-methylphenyl)amino]- acts as a proton donor in various reactions due to its strong acidic nature. It can also act as a dehydrating agent in some reactions.
Biochemische Und Physiologische Effekte
Methanesulfonic acid, [(3-methylphenyl)amino]- has been shown to have some biochemical and physiological effects. It has been reported to inhibit the growth of some bacteria and fungi. It has also been shown to have some anti-inflammatory properties. However, further research is needed to fully understand the biochemical and physiological effects of Methanesulfonic acid, [(3-methylphenyl)amino]-.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Methanesulfonic acid, [(3-methylphenyl)amino]- in lab experiments include its high solubility in water and organic solvents, its strong acidic nature, and its ability to act as a catalyst in various organic reactions. However, Methanesulfonic acid, [(3-methylphenyl)amino]- can be corrosive and can cause skin and eye irritation. Therefore, proper safety precautions should be taken when handling Methanesulfonic acid, [(3-methylphenyl)amino]-.
Zukünftige Richtungen
There are many future directions for research on Methanesulfonic acid, [(3-methylphenyl)amino]-. One area of research could be the development of new synthetic methods for Methanesulfonic acid, [(3-methylphenyl)amino]-. Another area of research could be the exploration of the biochemical and physiological effects of Methanesulfonic acid, [(3-methylphenyl)amino]-. Additionally, Methanesulfonic acid, [(3-methylphenyl)amino]- could be used in the development of new drugs or as a starting material in the synthesis of new compounds.
Conclusion:
In conclusion, Methanesulfonic acid, [(3-methylphenyl)amino]- is a sulfonic acid derivative that has been widely used in scientific research due to its unique properties. It can be synthesized through a variety of methods and has been used as a catalyst and solvent in various organic reactions. While its mechanism of action and biochemical and physiological effects are not well understood, there are many future directions for research on Methanesulfonic acid, [(3-methylphenyl)amino]-.
Synthesemethoden
Methanesulfonic acid, [(3-methylphenyl)amino]- can be synthesized through a variety of methods, including the reaction of methanesulfonyl chloride with aniline in the presence of a base. Another method involves the reaction of methane sulfonic acid with 3-methylaniline in the presence of a dehydrating agent. The yield of Methanesulfonic acid, [(3-methylphenyl)amino]- can be improved by optimizing the reaction conditions such as temperature, reaction time, and stoichiometry.
Wissenschaftliche Forschungsanwendungen
Methanesulfonic acid, [(3-methylphenyl)amino]- has been widely used in scientific research due to its unique properties. It is a strong acid that can be used as a catalyst in various organic reactions. Methanesulfonic acid, [(3-methylphenyl)amino]- has been used in the synthesis of various compounds such as imines, oximes, and esters. It has also been used as a solvent in organic reactions due to its high solubility in water and organic solvents.
Eigenschaften
CAS-Nummer |
102-42-1 |
|---|---|
Produktname |
Methanesulfonic acid, [(3-methylphenyl)amino]- |
Molekularformel |
C8H11NO3S |
Molekulargewicht |
201.25 g/mol |
IUPAC-Name |
(3-methylanilino)methanesulfonic acid |
InChI |
InChI=1S/C8H11NO3S/c1-7-3-2-4-8(5-7)9-6-13(10,11)12/h2-5,9H,6H2,1H3,(H,10,11,12) |
InChI-Schlüssel |
GKLLAQQMVKEFPV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NCS(=O)(=O)O |
Kanonische SMILES |
CC1=CC(=CC=C1)NCS(=O)(=O)O |
Andere CAS-Nummern |
102-42-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![1-[(2S,4R,5R)-4-(hydroxymethyl)-5-iodooxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B89370.png)


